molecular formula C7H14O2 B8770821 3-(Tetrahydro-3-furanyl)-1-propanol

3-(Tetrahydro-3-furanyl)-1-propanol

Cat. No. B8770821
M. Wt: 130.18 g/mol
InChI Key: VGNSJJUNWUMZMR-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

To a solution of 3-(tetrahydro-3-furanyl)propanoic acid (1 g, 6.94 mmol) in dry THF (20 ml) at 0° C. was added a 1M solution of Boron THF complex (21.16 ml, 21.16 mmol) in THF dropwise over 2 mins. The mixture was stirred at 0° C. for 1 hour then allowed to warm to room temperature and stirred for 18 h. The reaction mixture was cautiously quenched with methanol (˜20 ml) and the solvent removed in vacuo. The residue was re-dissolved in methanol and concentrated in vacuo four times to give the title compound a colourless oil (3.37 g)
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][C:8](O)=[O:9])[CH2:2]1>C1COCC1>[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][CH2:8][OH:9])[CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(CC1)CCC(=O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was cautiously quenched with methanol (˜20 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo four times

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CC(CC1)CCCO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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